Dorsilurin G

Description

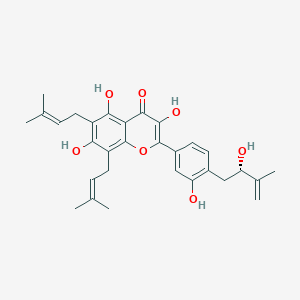

Dorsilurin G is a triprenylated flavonol isolated from the roots of Dorstenia psilurus, a plant traditionally used in African medicine. Structurally, it belongs to a class of flavonoids characterized by prenyl (isoprenoid) side chains attached to the flavonoid backbone, which enhance lipophilicity and bioactivity . Dorsilurin F (C30H34O6) contains three unmodified prenyl groups, while Dorsilurin K has only one, correlating with their alpha-glucosidase inhibitory activity .

Properties

Molecular Formula |

C30H34O7 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C30H34O7/c1-15(2)7-11-20-25(33)21(12-8-16(3)4)30-24(26(20)34)27(35)28(36)29(37-30)19-10-9-18(23(32)14-19)13-22(31)17(5)6/h7-10,14,22,31-34,36H,5,11-13H2,1-4,6H3/t22-/m0/s1 |

InChI Key |

YIQFHSHQZCNILL-QFIPXVFZSA-N |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)C[C@@H](C(=C)C)O)O)O)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)CC(C(=C)C)O)O)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Dorsilurin G is part of a series of triprenylated flavonols (Dorsilurin F–K) isolated from Dorstenia psilurus. Key comparisons include:

| Compound | Prenyl Groups | Alpha-Glucosidase Inhibition | Key Structural Features |

|---|---|---|---|

| Dorsilurin F | 3 unmodified | Most active (IC50: Moderate) | Three prenyl chains; high hydrophobicity |

| This compound | Likely 2–3* | Moderate activity (inferred) | Similar backbone with variable prenylation |

| Dorsilurin K | 1 unmodified | Least active | Single prenyl chain; reduced hydrophobicity |

*Inferred based on structural trends in the Dorsilurin series .

- Prenylation and Bioactivity : The number of prenyl groups directly influences bioactivity. Dorsilurin F’s three prenyl groups enhance its alpha-glucosidase inhibition compared to Dorsilurin K, which has only one . This compound, positioned intermediately in this series, likely exhibits moderate activity.

- Hydrophobicity : Increased prenylation improves membrane permeability and target binding, as seen in Dorsilurin E’s protease inhibition via hydrophobic interactions with SARS-CoV-2 Mpro .

Pharmacokinetic and Toxicity Profiles

While this compound’s specific pharmacokinetic data are unavailable, its analogs provide insights:

| Parameter | Dorsilurin E | Cryptomisrine | Isoiguesterin |

|---|---|---|---|

| Hydrogen Bond Acceptors | 6 | 3 | 2 |

| TPSA (Ų) | 74.22 | 74.43 | 37.30 |

| Intestinal Absorption | 93.133% | 96.507% | 95.798% |

| BBB Permeability | -0.368 | -0.202 | -0.763 |

| Toxicity | Non-toxic (Ames, hepatotoxicity) | Non-toxic | Non-toxic |

- TPSA and Absorption : Dorsilurin E’s higher topological polar surface area (TPSA) correlates with moderate absorption, a trend likely applicable to this compound.

- Safety: All analogs lack Ames toxicity, hepatotoxicity, and carcinogenicity, suggesting this compound’s safety profile aligns with this trend .

Target Binding and Stability

- Alpha-Glucosidase Inhibition: Triprenylated flavonols competitively inhibit alpha-glucosidase, a therapeutic target for diabetes. Dorsilurin F’s activity surpasses Dorsilurin K, emphasizing prenylation’s role .

- Protein-Ligand Stability : In SHBG inhibition studies, Dorsilurin E exhibited stable binding (RMSD: 0.2–0.3 nm over 100 ns MD simulations) compared to Isoiguesterin (higher RMSD fluctuations), attributed to its polycyclic structure and hydrogen bonding with conserved residues like Glu166 .

Comparison with Non-Flavonoid Inhibitors

- Chlorogenic Acid: A non-prenylated phytochemical with weaker SHBG binding (docking score: -7.255 kcal/mol) and instability in MD simulations (stable only at 10 ns) .

- Phthalates : Synthetic SHBG inhibitors (e.g., DEHP) show high docking scores (-6 to -10.12 kcal/mol) but lack stability assessments .

Q & A

Q. What computational tools are suitable for predicting this compound’s molecular interactions?

- Methodological Answer : Molecular docking software (AutoDock Vina, Schrödinger Suite) can predict binding affinities and interaction residues. Validate docking scores with molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference results with structural analogs like Dorsilurin E, which showed a docking score of -9 against LYS173 in SHBG .

Q. How to ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography gradients), and characterization data in the Supporting Information. Follow guidelines for reporting synthetic procedures, as outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. What statistical methods are essential for analyzing initial bioactivity data?

- Methodological Answer : Apply ANOVA for multi-group comparisons and Student’s t-test for pairwise analysis. Use GraphPad Prism or R for dose-response curve fitting (four-parameter logistic model). Report p-values, confidence intervals, and effect sizes .

Advanced Research Questions

Q. How to resolve contradictory bioactivity results between in vitro and in vivo studies of this compound?

- Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma stability, bioavailability) to assess compound metabolism. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) to validate targets. Apply the FINER criteria to refine hypotheses, ensuring studies are feasible and ethically aligned .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance efficiency. Characterize intermediates via in-situ FTIR or LC-MS to monitor reaction progression .

Q. How to validate this compound’s mechanism of action using multi-omics approaches?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR/Cas9 or siRNA knockdown to confirm target relevance. Cross-reference with databases like KEGG or Reactome for pathway enrichment analysis .

Q. What in silico methods can prioritize this compound derivatives for further testing?

- Methodological Answer : Use QSAR models to predict ADMET properties and bioactivity. Apply free-energy perturbation (FEP) calculations to estimate binding energy differences between derivatives. Compare results with analogs like Isoiguesterin, which showed hydrophobic interactions with MET30 and VAL16 .

Q. How to address off-target effects observed in high-throughput screening of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.